molecular formula C15H16O2 B1585564 2,2'-Methylenebis(4-methylphenol) CAS No. 3236-63-3

2,2'-Methylenebis(4-methylphenol)

Cat. No.: B1585564
CAS No.: 3236-63-3
M. Wt: 228.29 g/mol
InChI Key: XZXYQEHISUMZAT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2,2’-Methylenebis(4-methylphenol) is a phenolic antioxidant that is commonly used in the rubber and plastic industries . It has been found to have significant effects on the germination, seedling growth, and development of flue-cured tobacco . The compound is present in the root exudates of continuously cropped flue-cured tobacco .

Mode of Action

The mode of action of 2,2’-Methylenebis(4-methylphenol) involves its interaction with its targets, leading to various changes. For instance, it has been reported that 2,2’-Methylenebis(4-methylphenol) can activate autophagic flux by increasing the level of LC3-II and forming autolysosome puncta .

Biochemical Pathways

2,2’-Methylenebis(4-methylphenol) affects several biochemical pathways. It has been found to suppress seed germination and compromise the activity of the antioxidant system . Transcriptomic analysis revealed robust responses of photosynthesis and secondary metabolism to 2,2’-Methylenebis(4-methylphenol), with a particular emphasis on flavonoid biosynthesis and alkaloid enrichment .

Pharmacokinetics

It is known that the compound is stable under normal conditions of use . High concentrations of dust may form explosive mixtures with air. Heating to decomposition may release carbon oxides and other irritating or toxic gases/fumes .

Result of Action

The action of 2,2’-Methylenebis(4-methylphenol) results in several molecular and cellular effects. It has been found to significantly inhibit flue-cured tobacco seed germination . Both 2,2’-Methylenebis(4-methylphenol) and benzoic acid induced senescence and necrosis in tobacco leaves, primarily by suppressing seed germination and compromising the activity of the antioxidant system .

Action Environment

The action of 2,2’-Methylenebis(4-methylphenol) can be influenced by environmental factors. For instance, the presence of the compound in the root exudates of continuously cropped flue-cured tobacco suggests that it may play a role in the plant’s response to its environment . Moreover, 2,2’-Methylenebis(4-methylphenol) significantly affected the richness and diversity of rhizosphere microorganisms, resulting in notable changes in microbial community structure and composition .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenol, 2,2’-methylenebis[4-methyl-] can be synthesized through the reaction of p-cresol with formaldehyde under acidic or basic conditions. The reaction typically involves the formation of a methylene bridge between two p-cresol molecules .

Industrial Production Methods

In industrial settings, the compound is produced by reacting p-cresol with formaldehyde in the presence of an acid or base catalyst. The reaction is carried out at elevated temperatures to ensure complete conversion and high yield .

Chemical Reactions Analysis

Types of Reactions

Phenol, 2,2’-methylenebis[4-methyl-] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phenol, 2,2’-methylenebis[4-methyl-] has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenol, 2,2’-methylenebis[4-methyl-] is unique due to its specific molecular structure, which provides it with distinct antioxidant properties. Its ability to form stable radicals makes it particularly effective in preventing oxidative degradation in various materials .

Properties

IUPAC Name

2-[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-10-3-5-14(16)12(7-10)9-13-8-11(2)4-6-15(13)17/h3-8,16-17H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXYQEHISUMZAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)CC2=C(C=CC(=C2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0062923
Record name Phenol, 2,2'-methylenebis[4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0062923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3236-63-3
Record name 2,2′-Methylenebis(4-methylphenol)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3236-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 2,2'-methylenebis(4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003236633
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2,2'-methylenebis[4-methyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol, 2,2'-methylenebis[4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0062923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-methylenedi-p-cresol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.813
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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